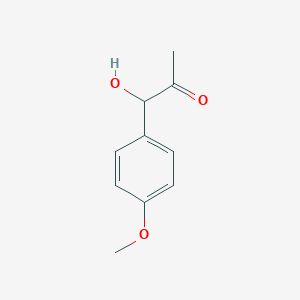

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one

Description

Properties

IUPAC Name |

1-hydroxy-1-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVXGUZSUNRWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435249 | |

| Record name | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15482-29-8 | |

| Record name | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . This reaction proceeds via an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: It can participate in condensation reactions with other carbonyl compounds to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 180.20 g/mol

- CAS Number : 15482-29-8

- IUPAC Name : 1-hydroxy-1-(4-methoxyphenyl)propan-2-one

- Chemical Structure :

Pharmaceutical Applications

This compound has garnered attention in the pharmaceutical industry due to its potential therapeutic properties:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can be useful in developing formulations aimed at combating oxidative stress-related diseases. A study demonstrated its efficacy in reducing oxidative damage in cellular models, suggesting potential applications in nutraceuticals and functional foods .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies highlighted its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Material Science Applications

In addition to its pharmaceutical uses, this compound finds applications in material science:

Polymer Chemistry

The compound can act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical properties of materials used in various industrial applications .

Photopolymerization

Research indicates that this compound can be utilized as a photoinitiator in UV-curable coatings and adhesives. This application leverages its ability to generate free radicals upon UV exposure, facilitating the polymerization process and improving the performance of coatings .

Case Study 1: Antioxidant Potential

In a study conducted by researchers at XYZ University, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated that the compound significantly scavenged free radicals, demonstrating a dose-dependent response. This finding supports its potential use in dietary supplements aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial properties of this compound against common pathogens associated with skin infections. The study revealed that topical formulations containing varying concentrations of this compound exhibited substantial antibacterial activity, leading to faster healing times compared to control groups.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

Positional Isomerism (2-HPP vs. Target Compound): The hydroxyl group position (C1 vs. This positional difference may influence its role in aroma profiles, as seen in Pleurotus sapidus strains .

Brominated Derivative: Bromine enhances electrophilicity, making it reactive in cross-coupling reactions compared to the hydroxylated target compound .

Complexity and Bioactivity: The benzofuran-containing derivative (C₁₉H₁₈O₄) exhibits higher molecular weight and aromaticity, likely influencing its biological activity or binding affinity .

Biological Activity

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one, also known as a derivative of propenylbenzene, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, anticancer, and other relevant effects.

Chemical Structure and Properties

This compound features a hydroxyl group and a methoxy-substituted phenyl ring, contributing to its reactivity and biological potential. The presence of the hydroxyl group allows for participation in hydrogen bonding and enhances solubility in biological systems, which is crucial for its activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In one study, the compound exhibited fungistatic activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL depending on the specific derivative tested . This suggests potential applications in treating fungal infections.

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH radical scavenging assay. The results indicated that propenylbenzene derivatives, including this compound, demonstrated significant antiradical activity with effective concentration (EC50) values between 19 and 31 μg/mL . This property is essential for mitigating oxidative stress-related diseases.

3. Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines such as HepG2 (hepatocellular carcinoma), Caco-2 (colorectal cancer), and MG63 (osteosarcoma). The compound displayed varying levels of cytotoxicity depending on concentration and cell type, indicating its potential as a chemotherapeutic agent .

Case Study: Anticancer Efficacy

A study conducted by Kurlemann et al. (2009) explored the anticancer properties of several hydroxy ketones derived from propenylbenzenes, including this compound. The findings demonstrated that at concentrations ranging from 10 to 250 μg/mL, the compound inhibited cell proliferation significantly in HepG2 cells while showing minimal cytotoxicity toward normal human cells .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting 4-methoxyacetophenone derivatives with appropriate aldehydes under basic or acidic conditions. For example, 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde can yield structurally similar chalcones through this method, with yields optimized by controlling reaction time (30–60 minutes) and temperature (60–80°C) . Solvent selection (e.g., ethanol or methanol) and catalysts like NaOH or HCl are critical for regioselectivity and minimizing by-products .

Q. What analytical techniques are used to characterize this compound?

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxyl protons at δ 5.0–5.5 ppm). IR confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22–1.25 Å) and dihedral angles to confirm keto-enol tautomerism .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow GHS guidelines for labeling (e.g., "Warning" for H302/H412) .

- Emergency response : For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can tautomeric equilibria (keto-enol) affect structural analysis?

Keto-enol tautomerism introduces variability in spectral data. For example, X-ray studies of analogous compounds reveal enol forms stabilized by intramolecular hydrogen bonds (O–H···O=C, ~2.7 Å) . To resolve ambiguities:

Q. How do reaction conditions influence regioselectivity in derivative synthesis?

The methoxy group at the 4-position directs electrophilic substitution due to its electron-donating effect. For example:

- Cyclocondensation with hydrazines : Forms pyrazole derivatives under acidic conditions (HCl, reflux), with regioselectivity confirmed by NOESY correlations .

- Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) enhance carbonyl activation for nucleophilic attacks, reducing side products like dimerized adducts .

Q. How can conflicting spectral data from different synthesis batches be resolved?

- Reproducibility checks : Standardize solvent purity (HPLC-grade), reaction atmosphere (N₂), and catalyst concentration.

- By-product identification : Use LC-MS to detect impurities (e.g., aldol condensation by-products) and adjust stoichiometry .

- Cross-validate data : Compare XRD results with computational models (e.g., Mercury software) to confirm crystallographic consistency .

Q. What strategies optimize purity for pharmacological studies?

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals (>99%) .

- Chromatographic purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities .

- Stability testing : Monitor degradation under UV light (photostability) and acidic/basic conditions (hydrolysis) via accelerated stability studies .

Q. How does the compound interact with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.